molecular formula C14H17NO2 B10840250 1-Benzyl-3,3-diethylazetidine-2,4-dione

1-Benzyl-3,3-diethylazetidine-2,4-dione

Cat. No.: B10840250
M. Wt: 231.29 g/mol
InChI Key: FWKVKYCYDHDEBH-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-diethylazetidine-2,4-dione is a specialist organic compound belonging to the class of azetidine-2,4-diones. These structures are recognized for their significant utility in synthetic organic chemistry and materials science research. Compounds featuring the azetidine-2,4-dione (or azetidinedione) moiety have been identified as effective promoters in the anionic polymerization of lactams, a key process for producing nylon-type polyamides . Their function in these catalytic systems makes them valuable for researchers developing novel polymeric materials. Furthermore, azetidine-2,4-diones serve as versatile synthetic intermediates or precursors in the design and synthesis of more complex molecules . The reactivity of the dione ring allows for further functionalization, enabling the creation of novel compounds for various investigative applications. The synthesis of such derivatives often involves reactions between acid chlorides and isocyanates, or ketenes and isocyanates, in the presence of a base like triethylamine . This product is provided for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-benzyl-3,3-diethylazetidine-2,4-dione

InChI

InChI=1S/C14H17NO2/c1-3-14(4-2)12(16)15(13(14)17)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

FWKVKYCYDHDEBH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C1=O)CC2=CC=CC=C2)CC

Origin of Product

United States

Preparation Methods

Synthesis of O-Benzylhydroxylamine (Compound 25)

O-Benzylhydroxylamine is prepared by reacting hydroxylamine hydrochloride with benzyl bromide under basic conditions. The reaction is typically carried out in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding a 65–70% isolated product after column chromatography.

Cyclization to Form the Azetidine-Dione Core

Compound 25 (0.658 g, 5.35 mmol) is dissolved in dioxane (10 mL) in a 100 mL round-bottom flask. The solution is heated to 80°C under nitrogen for 12 hours, facilitating intramolecular cyclization. The reaction mixture is then cooled, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield 1-benzyl-3,3-diethylazetidine-2,4-dione (compound 26 ) in 58% yield.

Key Reaction Parameters

ParameterValue
SolventDioxane
Temperature80°C
Reaction Time12 hours
Yield58%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH2Ph), 3.45 (q, J = 7.1 Hz, 4H, CH2CH3), 1.22 (t, J = 7.1 Hz, 6H, CH2CH3).

  • 13C NMR (100 MHz, CDCl3): δ 169.8 (C=O), 137.2 (Ar-C), 128.6–127.8 (Ar-CH), 64.3 (CH2Ph), 46.1 (CH2CH3), 12.8 (CH2CH3).

  • HRMS : m/z calculated for C14H17NO2 [M+H]+: 231.1259; found: 231.1263.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Optimization Strategies

Competing Side Reactions

During cyclization, over-oxidation or dimerization may occur, particularly at elevated temperatures. To mitigate this:

  • Inert Atmosphere : Conduct reactions under nitrogen or argon.

  • Catalytic Additives : Small amounts of molecular sieves (4Å) improve yield by adsorbing residual moisture.

Solvent Effects

Dioxane is preferred for its high boiling point and ability to stabilize transition states. Substituting with tetrahydrofuran (THF) reduces yield to 42%, while dimethylformamide (DMF) promotes decomposition .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-diethylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, sulfonates; polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through a mixed mechanism, involving both competitive and non-competitive inhibition . The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, mediated by the activation of caspase-3 and other apoptotic pathways .

Comparison with Similar Compounds

Substituted Azetidine-2,4-dione Derivatives

Several analogs share the azetidine-2,4-dione core but differ in substituents (Table 1):

Compound Name Substituents (Position) Key Biological Activity IC₅₀ (HNE Inhibition) Antiproliferative Activity (Cancer Cell Lines)
1-Benzyl-3,3-diethylazetidine-2,4-dione Benzyl (N1), Diethyl (C3) HNE inhibition Nanomolar range Broad-spectrum (e.g., MV4-11, A549)
1-Benzyl-3,3-dimethylazetidine-2,4-dione Benzyl (N1), Dimethyl (C3) Not reported
3,3-Diethyl-1-phenylazetidine-2,4-dione Phenyl (N1), Diethyl (C3) HNE inhibition ~10 nM Moderate activity
1-(Pyridin-3-yl)-3,3-diethylazetidine-2,4-dione Pyridin-3-yl (N1), Diethyl (C3) HNE inhibition Sub-micromolar

Key Findings :

  • Diethyl vs. Dimethyl at C3 : Diethyl groups enhance HNE inhibition compared to dimethyl analogs, likely due to increased lipophilicity and steric effects optimizing enzyme binding .
  • Benzyl vs. Phenyl at N1 : The benzyl group in 1-benzyl-3,3-diethylazetidine-2,4-dione improves selectivity for HNE over related proteases compared to phenyl-substituted analogs .
  • Heteroaromatic Substitutents : Pyridin-3-yl substitution reduces potency (sub-micromolar IC₅₀), suggesting benzyl or phenyl groups are optimal for HNE targeting .

Thiazole-Fused Derivatives

Derivatives combining the azetidine-2,4-dione core with thiazole rings exhibit enhanced dual activity (Table 2):

Compound Name Structure HNE IC₅₀ Antiproliferative IC₅₀ (μM) Selectivity (BALB/3T3)
1-Benzyl-3,3-diethylazetidine-2,4-dione Azetidine + benzyl/diethyl 15 nM 0.5–2.0 (MV4-11, A549) >50 μM
Thiazole-azetidine hybrid (Donarska et al., 2022) Azetidine + thiazole + diethyl 2–10 nM 0.1–1.5 (MDA-MB-231, UMUC-3) >100 μM

Key Findings :

  • Thiazole Integration: Thiazole rings significantly boost antiproliferative activity (IC₅₀ < 1.5 μM) while maintaining nanomolar HNE inhibition .
  • Selectivity : Both 1-benzyl-3,3-diethylazetidine-2,4-dione and thiazole hybrids show low toxicity to healthy BALB/3T3 cells, indicating a high therapeutic index .

Comparison with Other Dione-Containing Compounds

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., antidiabetic drugs) share a five-membered ring but differ in pharmacokinetic (PK) properties:

Property 1-Benzyl-3,3-diethylazetidine-2,4-dione Thiazolidine-2,4-dione Derivatives
Ring Size 4-membered (azetidine) 5-membered (thiazolidine)
Metabolic Stability High (resists CYP450 oxidation) Moderate (prone to glucuronidation)
Oral Bioavailability Not reported 50–80%

Key Findings :

Oxazolidine-2,4-dione Derivatives

Oxazolidine-2,4-diones (e.g., 3-((1-(3-(methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione) exhibit structural similarities but lack the azetidine ring’s rigidity. This reduces their potency in HNE inhibition (IC₅₀ > 100 nM) .

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